![molecular formula C16H31NO4 B14199883 Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate CAS No. 908859-27-8](/img/structure/B14199883.png)
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate is an organic compound with the molecular formula C16H31NO4. It consists of 31 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound features a secondary amine and ester functional groups, making it a versatile molecule in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate involves the reaction of 11-aminoundecanoic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester and amine groups facilitate binding to active sites, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates: Similar in structure but contains a sulfanyl group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring instead of an undecanoate chain
Uniqueness
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate is unique due to its long aliphatic chain and the presence of both ester and secondary amine groups, which provide distinct reactivity and versatility in various applications .
Propiedades
Número CAS |
908859-27-8 |
|---|---|
Fórmula molecular |
C16H31NO4 |
Peso molecular |
301.42 g/mol |
Nombre IUPAC |
methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate |
InChI |
InChI=1S/C16H31NO4/c1-3-21-16(19)14-17-13-11-9-7-5-4-6-8-10-12-15(18)20-2/h17H,3-14H2,1-2H3 |
Clave InChI |
RHXNXWZAQYRKQV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)
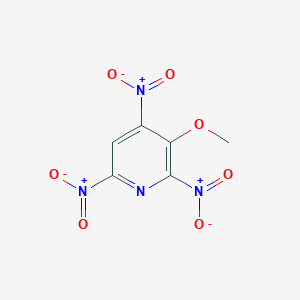
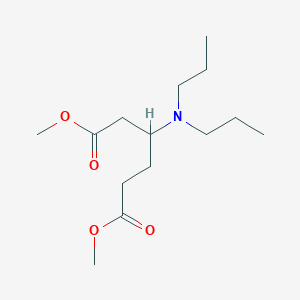
![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)
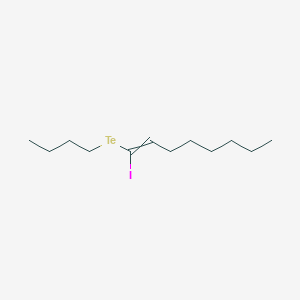
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
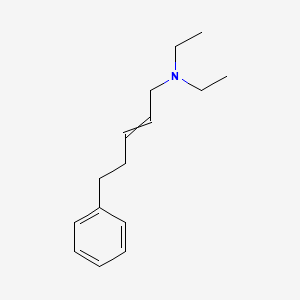
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
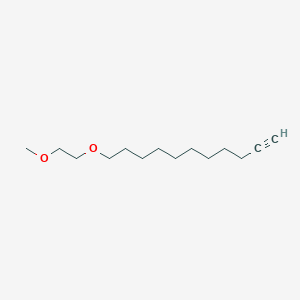


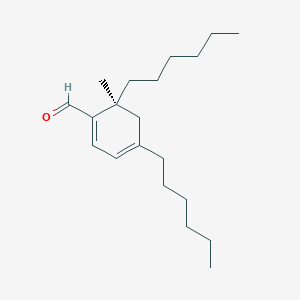
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)

